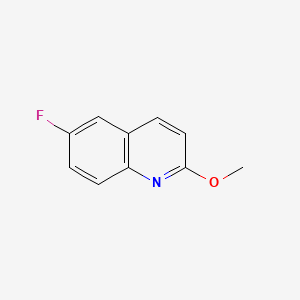

6-Fluoro-2-methoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8FNO . It has a molecular weight of 177.18 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 177.18 .Aplicaciones Científicas De Investigación

Facile Synthesis Techniques : Studies like the one by Li, Zhang, and Mangano (2008) discuss the synthesis of related compounds like 3-Fluoro-6-methoxyquinoline, highlighting methods to produce these compounds efficiently (Li, Zhang, & Mangano, 2008).

Fluorescence Properties : The fluorescence characteristics of 6-methoxyquinoline and its derivatives are explored in studies by Schulman et al. (1974) and others, indicating their potential applications in sensing and imaging technologies (Schulman, Threatte, Capomacchia, & Paul, 1974).

Chemosensors for Metal Ions : Compounds like 5-Chloro-8-methoxyquinoline have been characterized as chemosensors for specific metal ions, such as cadmium, which is crucial for environmental and food safety monitoring (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

Antimicrobial Drug Discovery : Halogenated quinoline building blocks are used in antimicrobial drug discovery, as highlighted in a study by Flagstad et al. (2014), which emphasizes the synthesis of such compounds for antibiotics (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).

Anticancer Drug Development : Derivatives of quinoline, such as 2-phenylquinolin-4-ones, have shown significant cytotoxic activity against cancer cell lines, suggesting their potential in anticancer drug development (Chou, Tsai, Hsu, Wang, Way, Huang, Lin, Qian, Dong, Lee, Huang, & Kuo, 2010).

Solvatochromic Shift and Dipole Moment Estimation : The solvatochromic shift of absorption and fluorescence spectra of 6-methoxyquinoline has been used to estimate ground and excited state dipole moments, highlighting its use in understanding molecular properties (Varma, Joshi, & Pant, 2013).

Fluorescent Labeling Reagent : The novel fluorophore 6-Methoxy-4-quinolone has been explored as a fluorescent labeling reagent in biomedical analysis due to its strong fluorescence in a wide pH range and stability against light and heat (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-fluoro-2-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZUSOWUSDBAHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682437 |

Source

|

| Record name | 6-Fluoro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-76-9 |

Source

|

| Record name | 6-Fluoro-2-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)